2,5-Dibromo-4-methylanisole
Description
2,5-Dibromo-4-methylanisole (CAS RN: 860585-46-2) is an aromatic ether derivative with the molecular formula C₈H₈Br₂O and a molecular weight of 279.96 g/mol. Structurally, it consists of a benzene ring substituted with a methoxy group (-OCH₃) at position 1, a methyl group (-CH₃) at position 4, and bromine atoms at positions 2 and 5 . This compound is a structural isomer of 3,5-dibromo-4-methylanisole (CAS RN: 14542-71-3), differing in the placement of bromine substituents. It is primarily used in research settings, though its specific biological or industrial applications are less documented compared to its isomers .
Properties
CAS No. |
860585-46-2 |
|---|---|
Molecular Formula |
C8H8Br2O |
Molecular Weight |
279.96 g/mol |
IUPAC Name |
1,4-dibromo-2-methoxy-5-methylbenzene |
InChI |
InChI=1S/C8H8Br2O/c1-5-3-7(10)8(11-2)4-6(5)9/h3-4H,1-2H3 |
InChI Key |
HHVFUXWLPJZAIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)OC)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dibromo-4-methylanisole can be synthesized through a multi-step process involving the bromination of 4-methylanisole. The typical synthetic route includes:
Bromination: 4-methylanisole is treated with bromine in the presence of a catalyst such as iron (III) bromide (FeBr3) to introduce bromine atoms at the 2nd and 5th positions.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,5-Dibromo-4-methylanisole may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2,5-Dibromo-4-methylanisole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases such as potassium carbonate (K2CO3) are used in solvents like toluene or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include various substituted anisoles.
Coupling Products: Biaryl compounds are typically formed through coupling reactions.
Scientific Research Applications
Chemistry
2,5-Dibromo-4-methylanisole serves as an important intermediate in organic synthesis. It is utilized in:
- Synthesis of Complex Organic Molecules: It acts as a building block for various pharmaceuticals and specialty chemicals.
- Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds, which are crucial in the development of advanced materials.
Biology
Research has highlighted its potential biological activities:
- Antimicrobial Properties: Studies have shown that 2,5-Dibromo-4-methylanisole exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values range from 32 to 128 µg/mL depending on the bacterial strain tested.
Medicine
In medicinal chemistry, this compound is explored for:
- Drug Development: It is considered for its role in synthesizing brominated aromatic compounds that may have therapeutic effects.
Case Study 1: Cytochrome P450 Inhibition
A study investigated the inhibitory effects of 2,5-Dibromo-4-methylanisole on cytochrome P450 enzymes. The compound was found to significantly reduce the activity of CYP1A2 and CYP3A4 enzymes with IC50 values indicating moderate inhibition potential.
Case Study 2: Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assays. Results demonstrated a dose-dependent response with significant radical reduction compared to standard antioxidants like ascorbic acid.
Summary Table of Biological Activities
| Activity Type | Observations | Measurement Method |
|---|---|---|
| Antimicrobial | Effective against Gram-positive and Gram-negative bacteria | Minimum Inhibitory Concentration (MIC) |
| Cytochrome P450 Inhibition | Moderate inhibition of CYP1A2 and CYP3A4 enzymes | IC50 Values |
| Antioxidant Activity | Dose-dependent radical scavenging | DPPH Radical Scavenging Assay |
Mechanism of Action
The mechanism of action of 2,5-Dibromo-4-methylanisole involves its interaction with molecular targets through its bromine atoms and methoxy group. These functional groups can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2,5-Dibromo-4-methylanisole with structurally related brominated methylanisoles, focusing on molecular properties, stability, and research applications.
Table 1: Structural and Physical Properties
Key Differences and Implications
Structural Isomerism: The positional arrangement of bromine atoms significantly impacts reactivity and intermolecular interactions. This difference may influence solubility; for example, the 3,5-dibromo isomer is documented to require solvent optimization (e.g., DMSO) and heating to 37°C for dissolution, suggesting lower inherent solubility than the 2,5-isomer, though direct data for the latter is lacking .
Stability and Storage: 3,5-Dibromo-4-methylanisole is reported to degrade within 1 month at -20°C and 6 months at -80°C . No stability data exists for the 2,5-isomer, but similar storage conditions are inferred for brominated aromatic compounds .
Research Applications: 3,5-Dibromo-4-methylanisole is explicitly marketed for research use, with protocols for preparing stock solutions and in vivo formulations .
Research Findings and Gaps
3,5-Dibromo-4-methylanisole: Demonstrated stability challenges necessitate strict storage protocols. Its high purity (>98%) makes it suitable for precise experimental work, such as kinetic studies or receptor-binding assays .
2,5-Dibromo-4-methylanisole: Limited data exists beyond structural identification. Comparative studies with the 3,5-isomer are absent, highlighting a critical research gap.
Biological Activity
2,5-Dibromo-4-methylanisole is an aromatic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent studies.
Chemical Structure and Synthesis
2,5-Dibromo-4-methylanisole is characterized by the presence of two bromine atoms, a methyl group, and a methoxy group attached to a benzene ring. The molecular formula is with a molecular weight of approximately 279.96 g/mol.
The synthesis of this compound typically involves bromination reactions. Common methods include:
- Bromination using N-bromosuccinimide (NBS) : This method allows for selective bromination at the 2 and 5 positions of the aromatic ring under UV light.
- Electrophilic aromatic substitution : Utilizing bromine in the presence of a Lewis acid catalyst can also yield high purity.
Biological Activities
Research has demonstrated that 2,5-dibromo-4-methylanisole exhibits several significant biological activities:
- Inhibition of Cytochrome P450 Enzymes : Studies have shown that this compound can inhibit specific cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification processes in organisms .
- Antimicrobial Properties : It has been reported to possess antimicrobial activity against various bacterial strains, making it a candidate for further pharmacological exploration.
- Antioxidant Activity : The compound has demonstrated antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Potential Anticancer Activity : Preliminary studies suggest that 2,5-dibromo-4-methylanisole may exhibit anticancer effects by inducing apoptosis in cancer cell lines .
Case Study 1: Cytochrome P450 Inhibition
In a study examining the inhibitory effects on cytochrome P450 enzymes, 2,5-dibromo-4-methylanisole was found to significantly reduce the activity of CYP1A2 and CYP3A4 enzymes. The IC50 values were determined to be in the micromolar range, indicating moderate inhibition potential.
Case Study 2: Antimicrobial Efficacy
A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that 2,5-dibromo-4-methylanisole exhibited notable antimicrobial activity. The minimum inhibitory concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested .
Case Study 3: Antioxidant Activity
The antioxidant capacity was evaluated using DPPH radical scavenging assays, where 2,5-dibromo-4-methylanisole showed a dose-dependent response with an effective concentration leading to significant radical reduction compared to standard antioxidants like ascorbic acid .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
